molecular formula C10H13Cl B057190 Neophyl chloride CAS No. 515-40-2

Neophyl chloride

Cat. No. B057190
CAS RN: 515-40-2
M. Wt: 168.66 g/mol
InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
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Description

Neophyl chloride, with the molecular formula C10H13Cl, is a halogenated organic compound . It is used to form a versatile organolithium reagent, neophyl lithium, by reaction with lithium .


Synthesis Analysis

Neophyl chloride was first synthesized by Haller and Ramart from neophyl alcohol by a nucleophilic substitution reaction, using thionyl chloride as the chlorinating agent . It can also be prepared on a large scale from benzene and methallyl chloride by an electrophilic aromatic substitution reaction, using sulfuric acid as the catalyst .


Molecular Structure Analysis

The molecular formula of Neophyl chloride is C10H13Cl . It has an average mass of 168.663 Da and a monoisotopic mass of 168.070572 Da .


Chemical Reactions Analysis

Neophyl chloride can be used to form an organolithium reagent, neophyl lithium, by reaction with lithium . The combinations of these migrations with other radical reactions have provided a wide range of novel synthetic methodologies that are complementary to nucleophilic rearrangements .


Physical And Chemical Properties Analysis

Neophyl chloride is a colorless liquid with a density of 1.047 g/cm3 . It has a boiling point of 223 °C and is soluble in organic solvents .

Scientific Research Applications

Preparation of Organolithium Reagents

Neophyl chloride can be used to form an organolithium reagent, neophyl lithium, by reaction with lithium . Organolithium reagents are useful due to their nucleophilic properties and their ability to form carbon-to-carbon bonds, like in reactions with carbonyls .

Nucleophilic Substitution Properties

Neophyl chloride is of interest to organic chemists due to its substitution properties . Neophyl chloride is a neopentyl halide which means it is subject to the neopentyl effect. This effect makes SN2 nucleophilic substitution highly unlikely because of steric interactions due to the branching of the β-carbon .

Chlorination of Drinking Water

Chlorine, including compounds like Neophyl chloride, has been identified as an efficient oxidant and disinfectant, resulting in its subsequent worldwide application for disinfecting water . This discovery is considered one of the most important of the early twentieth century, improving public health .

Chlorine Photolysis

A complete understanding of the chemistry of chlorine photolysis, including compounds like Neophyl chloride, is necessary to optimize conditions for a variety of applications, including municipal treatment systems, decentralized solar-based point-of-use water treatment practices, and pump-and-treat groundwater remediation operations .

Synthesis of Neophyl Chloride

Neophyl chloride can be synthesized from neophyl alcohol by a nucleophilic substitution reaction, using thionyl chloride as the chlorinating agent . It can also be prepared on a large scale from benzene and methallyl chloride by an electrophilic aromatic substitution reaction, using sulfuric acid as the catalyst .

Free Radical Halogenation

Neophyl chloride can be prepared by free radical halogenation of tert-butylbenzene, using various chlorine donors .

Safety And Hazards

Neophyl chloride is a combustible liquid. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(1-chloro-2-methylpropan-2-yl)benzene
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InChI

InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXUUPUQXSUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8027167
Record name Neophyl chloride
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Molecular Weight

168.66 g/mol
Source PubChem
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Product Name

Neophyl chloride

CAS RN

515-40-2
Record name Neophyl chloride
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Record name Neophyl chloride
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Record name Benzene, (2-chloro-1,1-dimethylethyl)-
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Record name NEOPHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway observed when 1-chloro-2-methyl-2-phenylpropane (neophyl chloride) undergoes molecular elimination in a gaseous phase?

A1: Research indicates that the predominant pathway for the molecular elimination of neophyl chloride in the gas phase involves a Wagner-Meerwein phenyl migration. [] This rearrangement process, occurring at temperatures between 420-475 °C, suggests an intimate ion-pair type of mechanism. [] You can find more details on this study here: .

Q2: How does the phenyl substituent in neophyl chloride and its derivative, 1-chloro-2,2-dimethyl-3-phenylpropane, influence their reactivity in electron transfer reactions?

A2: Theoretical studies utilizing B3LYP and MP2 calculations suggest that the phenyl substituent in both neophyl chloride and 1-chloro-2,2-dimethyl-3-phenylpropane plays a crucial role in their reactivity during electron transfer processes. [] The differing positions of the phenyl group in these compounds influence the C-Cl bond strength and the stability of the radical formed after bond cleavage, ultimately affecting their reactivity. [] This research provides valuable insights into the impact of structural modifications on reactivity: .

Q3: Can neophyl chloride undergo reductive dehalogenation, and if so, what reagent can facilitate this reaction?

A3: Yes, neophyl chloride can undergo homolytic reductive dehalogenation. [] Researchers have successfully achieved this transformation using lithium aluminum hydride (LiAlH4) in the presence of di-t-butyl peroxide and light. [] This method offers a way to remove the halogen atom from neophyl chloride, leading to the formation of the corresponding hydrocarbon. You can explore the details of this study here: .

Q4: What happens when neophyl chloride reacts with lithium in tetrahydrofuran at low temperatures?

A4: When researchers reacted neophyl chloride with lithium in tetrahydrofuran at a low temperature of -65°C, they observed the formation of 2-methyl-2-phenylpropyl-lithium. [] Interestingly, the reaction also yielded a noticeable amount of 1,1-dimethyl-2-phenylethyl-lithium, indicating a rearrangement process during the reaction. [] This finding highlights the complexity of reactions involving neophyl chloride and the potential for unexpected product formation. For more information, please refer to: .

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